(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid
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Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis of β-Peptides
The preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides is a key application. A diastereoselective amidomethylation process forms the basis of this preparation, demonstrating the compound's utility in peptide synthesis (Šebesta & Seebach, 2003).
Synthesis of β-Amino Acids
The Arndt-Eistert protocol has been successfully applied starting from Fmoc α-amino acids to enantiomerically pure N-Fmoc-protected β-amino acids. This showcases the compound's role in the efficient synthesis of amino acid derivatives (Ellmerer-Müller et al., 1998).
Radiotracer Studies
This compound has been used in the synthesis of new GABAB agonists for PET radiotracers, demonstrating its role in neuroimaging and the study of brain receptors. Specifically, it has been involved in the synthesis of a compound with high inhibition binding affinity and agonist response, highlighting its potential in medical imaging research (Naik et al., 2018).
Crystal Engineering
The compound's derivatives have been studied for their self-assembly and potential in crystal engineering. This includes investigations into the multicomponent crystals of baclofen, a related compound, with various acids, offering insights into crystal structure and intermolecular interactions (Báthori & Kilinkissa, 2015).
Solid-Phase Synthesis of C-Terminal Peptide Amides
The compound is instrumental in the preparation of Xanthenylamide (XAL) handles for solid-phase synthesis, enabling the synthesis of C-terminal peptide amides under mild conditions. This showcases its utility in peptide synthesis and the development of novel synthetic methodologies (Han et al., 1996).
properties
IUPAC Name |
(3R)-4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGSUXYRDKFJX-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426575 |
Source
|
Record name | (3R)-4-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid | |
CAS RN |
331763-60-1 |
Source
|
Record name | (βR)-4-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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